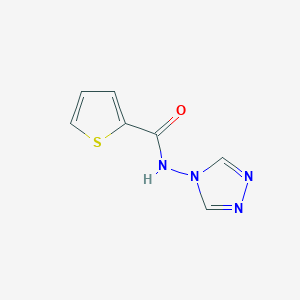

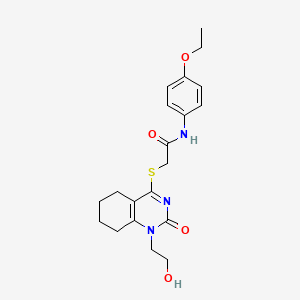

N-(4H-1,2,4-Triazol-4-yl)-2-thiophenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

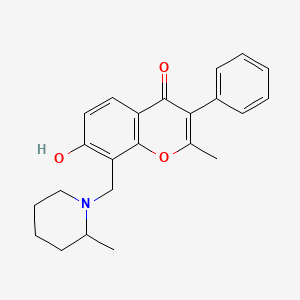

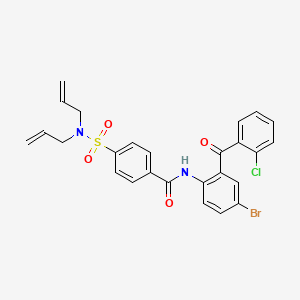

The compound N-(4H-1,2,4-Triazol-4-yl)-2-thiophenecarboxamide is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring containing two carbon atoms and three nitrogen atoms. Thiophene is a five-membered aromatic ring with one sulfur atom. The combination of these two structures into this compound suggests a compound that could have potential biological activity or could serve as a building block for further chemical synthesis.

Synthesis Analysis

The synthesis of related triazole and thiophene compounds involves multi-step reactions starting from various precursors. For instance, the synthesis of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole was achieved using diaminomaleodinitrile as the starting material in a three-step process . Similarly, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was synthesized through a five-step process starting with 4-chlorobenzenamine . These methods often involve condensation, cyclization, and functional group transformations, which are likely relevant to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques. For example, the crystal structure of a similar compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was elucidated using single-crystal X-ray diffraction . This technique could also be applied to determine the precise molecular structure of this compound.

Chemical Reactions Analysis

Triazole and thiophene derivatives participate in various chemical reactions. The synthesis of 2-N-(benzo[b]thiophen-2-yl)benzo and heterofused-1,2,3-triazoles involved diazotisation and coupling with aromatic and heterocyclic amines followed by air oxidation . The reactivity of the triazole and thiophene moieties in this compound would likely be influenced by the presence of these functional groups, enabling a range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole and thiophene derivatives are characterized by techniques such as FT-IR, NMR, and mass spectrometry. For instance, the thermal stability of 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole was measured using differential scanning calorimetry . The density and enthalpy of formation were calculated using computational methods, and the sensitivity to impact and friction was assessed . These methods would be applicable to determine the properties of this compound.

Relevant Case Studies

Case studies involving similar compounds have demonstrated a range of biological activities. For example, substituted thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide showed antiarrhythmic, serotonin antagonist, and antianxiety activities . Additionally, N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide and its metal complexes exhibited antioxidant and antitumor activities . These studies suggest that this compound could also possess interesting biological properties worth investigating.

科学的研究の応用

Synthesis and Characterization

N-(4H-1,2,4-Triazol-4-yl)-2-thiophenecarboxamide and its derivatives are significant in the field of chemical synthesis and characterization. Research has shown the synthesis of various compounds using this chemical as a starting point or intermediate. For instance, the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine was achieved through reactions involving N-(4H-1,2,4-Triazol-4-yl)acetamide. The synthesized compounds were characterized through spectroscopic methods, confirming their structure and purity (Panchal & Patel, 2011).

Additionally, studies have focused on the synthesis of derivatives that incorporate the 1,2,4-triazole structure, exploring their physicochemical properties. These studies not only provide insights into the chemical properties but also set a foundation for further applications in various fields (Safonov et al., 2017).

Biological and Pharmacological Studies

Although excluding information related to drug use, dosage, and side effects, the derivative compounds of this compound have been a point of interest in biological and pharmacological research.

Antileishmanial Activity

Some derivatives were investigated for their antileishmanial activities. Studies involving in vitro activities against Leishmania infantum promastigots indicate that certain derivatives exhibit considerable antileishmanial properties. The structural and spectral parameters, along with antiparasitic potential, were determined through computational and experimental methods, showcasing the potential of these compounds in medicinal research (Süleymanoğlu et al., 2017).

Cancer Research

Compounds synthesized from derivatives of this compound were also tested for their cytotoxicity against various cancer cell lines, including melanoma, breast cancer, and pancreatic cancer. Some compounds showed selective cytotoxicity, indicating their potential as therapeutic agents (Šermukšnytė et al., 2022).

Bioimaging Applications

Certain triazole-based compounds have been utilized as fluorescent chemosensors. For example, a derivative was designed as an efficient fluorescent chemosensor for Zn2+, showcasing excellent selectivity and sensitivity. This has implications in bioimaging, demonstrating the compound's effectiveness in intracellular Zn2+ imaging (Iniya et al., 2014).

将来の方向性

特性

IUPAC Name |

N-(1,2,4-triazol-4-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4OS/c12-7(6-2-1-3-13-6)10-11-4-8-9-5-11/h1-5H,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHASISKMNBIPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NN2C=NN=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546979.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butyramide](/img/structure/B2546987.png)

![2-(1-Methyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole](/img/structure/B2546988.png)

![(E)-tert-butyl 3-((4-(methylamino)-4-oxobut-2-en-1-yl)carbamoyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2546990.png)

![4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2546992.png)

![3-(3,4-Dimethylphenyl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2546998.png)